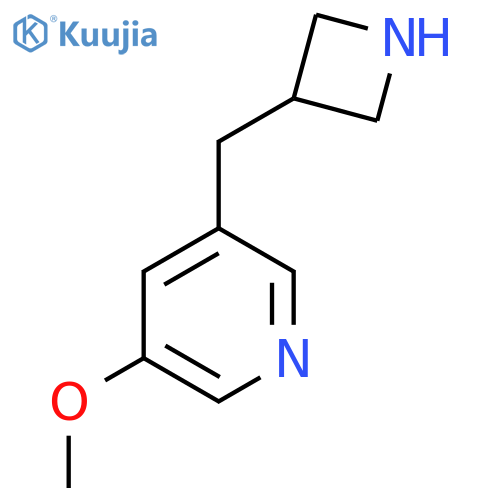Cas no 2228600-90-4 (3-(azetidin-3-yl)methyl-5-methoxypyridine)

2228600-90-4 structure
商品名:3-(azetidin-3-yl)methyl-5-methoxypyridine
3-(azetidin-3-yl)methyl-5-methoxypyridine 化学的及び物理的性質
名前と識別子
-
- EN300-1755659
- 2228600-90-4
- 3-[(azetidin-3-yl)methyl]-5-methoxypyridine
- 3-(azetidin-3-yl)methyl-5-methoxypyridine
-
- インチ: 1S/C10H14N2O/c1-13-10-3-8(4-12-7-10)2-9-5-11-6-9/h3-4,7,9,11H,2,5-6H2,1H3
- InChIKey: BQRAKRMOSJHVIQ-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CN=CC(=C1)CC1CNC1
計算された属性
- せいみつぶんしりょう: 178.110613074g/mol
- どういたいしつりょう: 178.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 34.2Ų
3-(azetidin-3-yl)methyl-5-methoxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1755659-0.05g |
3-[(azetidin-3-yl)methyl]-5-methoxypyridine |
2228600-90-4 | 0.05g |
$1261.0 | 2023-09-20 | ||
| Enamine | EN300-1755659-0.25g |
3-[(azetidin-3-yl)methyl]-5-methoxypyridine |
2228600-90-4 | 0.25g |
$1381.0 | 2023-09-20 | ||
| Enamine | EN300-1755659-0.5g |
3-[(azetidin-3-yl)methyl]-5-methoxypyridine |
2228600-90-4 | 0.5g |
$1440.0 | 2023-09-20 | ||
| Enamine | EN300-1755659-10g |
3-[(azetidin-3-yl)methyl]-5-methoxypyridine |
2228600-90-4 | 10g |
$6450.0 | 2023-09-20 | ||
| Enamine | EN300-1755659-2.5g |
3-[(azetidin-3-yl)methyl]-5-methoxypyridine |
2228600-90-4 | 2.5g |
$2940.0 | 2023-09-20 | ||
| Enamine | EN300-1755659-0.1g |
3-[(azetidin-3-yl)methyl]-5-methoxypyridine |
2228600-90-4 | 0.1g |
$1320.0 | 2023-09-20 | ||
| Enamine | EN300-1755659-1g |
3-[(azetidin-3-yl)methyl]-5-methoxypyridine |
2228600-90-4 | 1g |
$1500.0 | 2023-09-20 | ||
| Enamine | EN300-1755659-5g |
3-[(azetidin-3-yl)methyl]-5-methoxypyridine |
2228600-90-4 | 5g |
$4349.0 | 2023-09-20 | ||
| Enamine | EN300-1755659-10.0g |
3-[(azetidin-3-yl)methyl]-5-methoxypyridine |
2228600-90-4 | 10g |
$6450.0 | 2023-06-03 | ||
| Enamine | EN300-1755659-1.0g |
3-[(azetidin-3-yl)methyl]-5-methoxypyridine |
2228600-90-4 | 1g |
$1500.0 | 2023-06-03 |
3-(azetidin-3-yl)methyl-5-methoxypyridine 関連文献
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
2228600-90-4 (3-(azetidin-3-yl)methyl-5-methoxypyridine) 関連製品
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
